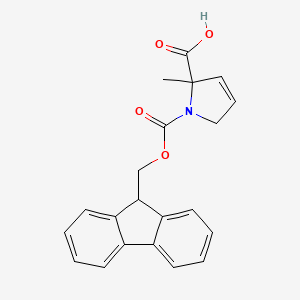
N,1-bis(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,1-bis(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide, also known as BPPC, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. BPPC is a pyrazole derivative that exhibits high affinity and selectivity towards the cannabinoid CB1 receptor, which is a key target for the treatment of various disorders, including pain, anxiety, and obesity.
Applications De Recherche Scientifique
Synthetic Methods and Structural Analysis A study focused on the synthesis and characterization of pyrazoline derivatives, revealing intricate details about their crystal structures, intermolecular interactions, and the role of hydrogen bonds in stabilizing crystal packing. These insights are crucial for understanding the chemical properties and potential applications of such compounds in scientific research (Jasinski, Golen, Samshuddin, Narayana, & Yathirajan, 2012).
Polymeric Materials Research into diphenylfluorene-based aromatic polyamides has shown that these materials exhibit remarkable solubility, high glass transition temperatures, and thermal stability, making them suitable for creating flexible and tough films. This has implications for their use in high-performance materials and coatings (Hsiao, Yang, & Lin, 1999).
Antimicrobial Activity A series of 3-substituted-N-aryl-6,7-dimethoxy-3a,4-dihydro-3H-indeno[1,2-c]pyrazole-2-carboxamide analogues, including a compound closely related to the queried chemical, demonstrated moderate to high inhibitory activities against Mycobacterium tuberculosis, highlighting the potential of such compounds in developing new antitubercular agents (Ahsan et al., 2011).
Electrochromic and Electrofluorescent Materials Electroactive polyamides incorporating bis(diphenylamino)-fluorene units were found to exhibit dual-switching electrochromic and electrofluorescent properties, offering applications in smart windows, displays, and other electronic devices due to their reversible multicolor electrochromic characteristics and high fluorescence quantum yield (Sun et al., 2016).
Fluorinated Pyrazoles in Medicinal Chemistry The development of 3-amino-4-fluoropyrazoles as functional building blocks in medicinal chemistry showcases the versatility of fluorinated pyrazoles in synthesizing compounds with potential therapeutic applications. The methodology enables further functionalization, expanding the toolkit for drug discovery and design (Surmont et al., 2011).
Anticancer Research Certain bis(3-aryl-4,5-dihydro-1H-pyrazole-1-carboxamide) analogues have been explored for their potential anticancer activities, demonstrating the broad applicability of pyrazole derivatives in the search for new therapeutic agents against various cancer cell lines (Ahsan, Kumawat, Kumawat, Sharma, Bakht, Hassan, Hussain, Saraswat, & Khalilullah, 2018).
Propriétés
IUPAC Name |
N,1-bis(4-fluorophenyl)-4-propoxypyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F2N3O2/c1-2-11-26-17-12-24(16-9-5-14(21)6-10-16)23-18(17)19(25)22-15-7-3-13(20)4-8-15/h3-10,12H,2,11H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHZTYLPJBZRTAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CN(N=C1C(=O)NC2=CC=C(C=C2)F)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,1-bis(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Chloro-5-(4-ethylpiperazin-1-yl)-3-(3-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2470443.png)

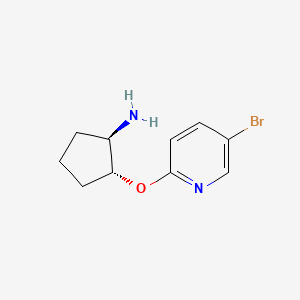
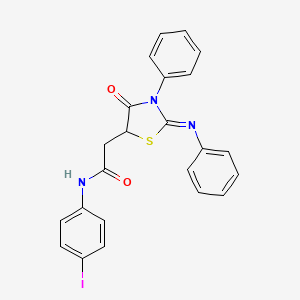
![1-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-4,4-difluorocyclohexane-1-carboxylic acid](/img/structure/B2470451.png)
![N-butyl-1-(3-chloro-4-methylphenyl)-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2470452.png)
![N-(3-acetylphenyl)-2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2470454.png)
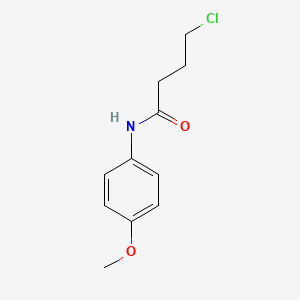
![3-amino-2-[(4-fluorophenyl)methyl]-N,N-dimethylpropanamide hydrochloride](/img/structure/B2470456.png)

![6-Tert-butyl-2-[1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2470460.png)
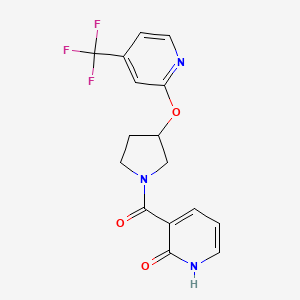
![N-[3-[4-(2-Fluorobenzoyl)-1,4-diazepan-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2470465.png)
